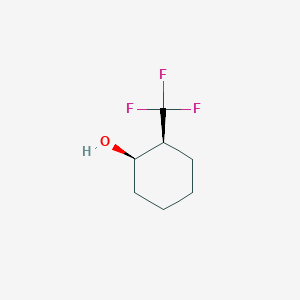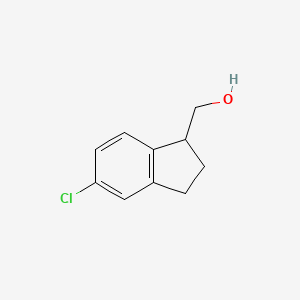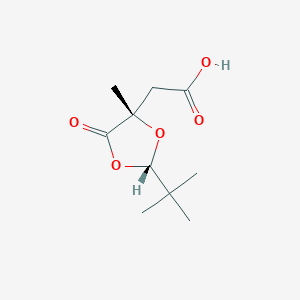
2-Bromo-1-(2-hydroxy-3-methoxy-phenyl)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(2-hydroxy-3-methoxy-phenyl)-ethanone is an organic compound with the molecular formula C9H9BrO3 It is a brominated derivative of a phenolic ethanone, characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-hydroxy-3-methoxy-phenyl)-ethanone typically involves the bromination of 1-(2-hydroxy-3-methoxy-phenyl)-ethanone. One common method is as follows:
Starting Material: 1-(2-hydroxy-3-methoxy-phenyl)-ethanone.
Brominating Agent: Bromine (Br2) or N-Bromosuccinimide (NBS).
Solvent: Acetic acid or a similar solvent.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.
The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the ethanone moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-Bromo-1-(2-hydroxy-3-methoxy-phenyl)-ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can yield a carboxylic acid.
科学的研究の応用
2-Bromo-1-(2-hydroxy-3-methoxy-phenyl)-ethanone has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It can be used as a probe to study enzyme mechanisms and interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1-(2-hydroxy-3-methoxy-phenyl)-ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(2-Hydroxy-3-methoxy-phenyl)-ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-1-(2-hydroxy-phenyl)-ethanone: Lacks the methoxy group, which can affect its solubility and reactivity.
2-Bromo-1-(3-methoxy-phenyl)-ethanone: The position of the hydroxyl and methoxy groups can influence the compound’s chemical properties and reactivity.
Uniqueness
2-Bromo-1-(2-hydroxy-3-methoxy-phenyl)-ethanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a bromine atom and a methoxy group enhances its versatility in synthetic and medicinal chemistry.
特性
IUPAC Name |
2-bromo-1-(2-hydroxy-3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-8-4-2-3-6(9(8)12)7(11)5-10/h2-4,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHNOXCAZQSJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1S,5R)-2-Oxa-4-aza-bicyclo[3.3.1]nonan-3-one](/img/structure/B8185314.png)



![(3AS,6R,6AR)-6-Methoxy-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B8185338.png)

